molecular formula C12H12FN3O2 B2555039 (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide CAS No. 320424-57-5

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide

Cat. No.: B2555039
CAS No.: 320424-57-5
M. Wt: 249.245
InChI Key: BLUWLMMZEPNSEM-BQYQJAHWSA-N
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Description

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a fluoro-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide typically involves a multi-step process. One common method starts with the preparation of the intermediate (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid . This intermediate is then reacted with dimethylamine and a suitable cyano source under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano or dimethylamino groups are replaced by other functional groups using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological molecules and its potential as a biochemical probe. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluoro-hydroxyphenyl group may also play a role in binding to specific sites on proteins or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide is unique due to the presence of both the cyano and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-16(2)7-8(6-14)12(18)15-11-4-3-9(17)5-10(11)13/h3-5,7,17H,1-2H3,(H,15,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUWLMMZEPNSEM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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